REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]2[CH2:12][O:11]2)=[CH:6][CH:5]=1)([O-])=O.[CH3:15][NH:16][CH3:17]>C(O)C>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]([OH:11])[CH2:12][N:16]([CH3:17])[CH3:15])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC2OC2)C=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 80° C. for 2 hours in a capped vial
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |